
Methyl hexanoate
Übersicht
Beschreibung
Hexanoic acid methyl ester, also known as methyl hexanoate, is an organic compound with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a fruity odor, commonly found in various fruits and flowers. This ester is derived from hexanoic acid and methanol and is used in a variety of applications, including flavorings, fragrances, and as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Hexansäuremethylester wird typischerweise durch Veresterung von Hexansäure mit Methanol synthetisiert. Die Reaktion wird durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Die allgemeine Reaktion lautet wie folgt:
Hexansäure+Methanol→Hexansäuremethylester+Wasser
Industrielle Produktionsmethoden: In industriellen Umgebungen wird der Veresterungsprozess in großen Reaktoren durchgeführt, in denen Hexansäure und Methanol in Gegenwart eines sauren Katalysators gemischt werden. Das Reaktionsgemisch wird zum Rückfluss erhitzt, und das während der Reaktion gebildete Wasser wird kontinuierlich entfernt, um die Reaktion bis zur Vollendung zu treiben. Der so erhaltene Ester wird dann durch Destillation gereinigt .
Analyse Chemischer Reaktionen
Oxidation Mechanisms in Different Temperature Regimes
Methyl hexanoate displays distinct oxidation characteristics across three temperature ranges:
Low-Temperature Chemistry (LTC: 550–700 K)
-
Dominated by sequential O₂ addition and isomerization reactions forming hydroperoxides
-
Key intermediates:
-
Hydroperoxythis compound (C₆H₁₁O₃)
-
Formaldehyde (CH₂O)
-
Acetaldehyde (CH₃CHO)
-
-
Peak CO₂ production occurs at ~700 K due to β-scission of oxygenated radicals
Negative Temperature Coefficient (NTC: 700–800 K)
High-Temperature Oxidation (>800 K)
Low-Temperature Chemistry Insights from Plug Flow Reactor Studies
Atmospheric pressure experiments (573–973 K) reveal:
Species | Peak Concentration (ppm) | Temperature Range (K) | Key Formation Pathways |
---|---|---|---|
Methanol | 85 | 650–750 | MHX radical β-scission |
Acetone | 45 | 700–800 | Ketone decomposition |
Methyl acetate | 22 | 600–700 | Unimolecular decay |
Critical findings:
-
Detection of three unsaturated esters (C₆H₁₀O₂ isomers) confirms competing H-abstraction pathways
-
Existing models underpredict methanol yields by 38% in LTC, suggesting missing pathways for methoxy radical recombination
Ozone-Initiated Reaction Pathways
Adding ozone (1,000 ppm) introduces new initiation mechanisms:
Extreme Low-Temperature Chemistry (ELTC: 460–550 K)
-
Initiated by H-abstraction via O atoms from ozone decomposition:
-
Unique ELTC indicators:
Theoretical Rate Constants for Initiation Reactions
Ab initio calculations compare H-abstraction rates by O atoms:
Compound | Rate Constant at 500 K (cm³/mol·s) |
---|---|
Dimethyl ether | 5.19 × 10⁻¹⁴ |
Methyl propanoate | 7.54 × 10⁻¹⁴ |
This compound | 4.59 × 10⁻¹³ |
Key trends:
Competing Decomposition Pathways
Theoretical and experimental evidence identifies two primary routes:
Pathway A (Dominant above 750 K):
Pathway B (Low-temperature):
Branching ratio analysis shows Pathway A accounts for 67% of consumption at 800 K vs 12% at 600 K
Wissenschaftliche Forschungsanwendungen
Flavoring Agent
Methyl hexanoate is widely used as a flavoring agent in the food industry due to its pleasant fruity aroma reminiscent of apples and other fruits. It is often incorporated into products such as:
- Beverages : Used to enhance the flavor profile of soft drinks and alcoholic beverages.
- Confectionery : Added to candies and desserts to impart a fruity taste.
Fragrance Component
In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its volatility and pleasant scent make it suitable for:
- Perfumes : Acts as a base note in various fragrance formulations.
- Aromatherapy Products : Utilized in essential oils and diffusers for its aromatic properties.
Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of various chemicals, including:
Biodiesel Production
As a larger methyl ester, this compound is being studied for its potential use in biodiesel formulations. Its properties are comparable to those of other biodiesel feedstocks, making it a candidate for sustainable energy solutions. Research indicates that it can be blended with conventional biodiesel to enhance performance characteristics such as cold flow properties .
Synthetic Chemistry
This compound serves as a precursor for synthesizing other organic compounds. It can undergo various reactions, including:
- Esterification : Reacts with alcohols to form higher fatty acid esters.
- Transesterification : Used in the production of biodiesel from triglycerides.
Biodegradation Studies
Research has shown that this compound can be biodegraded by specific microbial strains, which makes it relevant for environmental applications. Studies have focused on its degradation pathways and the microorganisms involved, contributing to bioremediation efforts .
Volatile Organic Compound (VOC) Emissions
This compound is studied for its role as a volatile organic compound emitted from plants. Its emission patterns can influence ecological interactions, particularly in plant-pollinator relationships. For instance, it has been identified as a significant floral volatile emitted by certain plants during blooming periods .
Case Study 1: Low-Temperature Chemistry
A study investigated the low-temperature oxidation of this compound using a plug flow reactor. The research aimed to understand its combustion characteristics and decomposition pathways at various temperatures and equivalence ratios. The findings indicated that this compound could decompose into methanol and methyl acetate under specific conditions .
Case Study 2: Pollination Biology
In another study focusing on the biosynthesis of floral scents in water lilies (Victoria cruziana), this compound was identified as a major volatile compound emitted during blooming. The research highlighted its role in attracting pollinators and elucidated the genetic basis for its production through SABATH methyltransferases .
Data Tables
Application Area | Specific Uses |
---|---|
Food Industry | Flavoring agent in beverages and confectionery |
Fragrance Industry | Base note in perfumes |
Chemical Synthesis | Precursor for biodiesel and synthetic chemicals |
Environmental Science | Biodegradation studies |
Wirkmechanismus
Der Wirkungsmechanismus von Hexansäuremethylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es als Substrat für Enzyme wirken, die an der Esterhydrolyse beteiligt sind, was zur Bildung von Hexansäure und Methanol führt. Diese Produkte können dann an verschiedenen Stoffwechselwegen teilnehmen. In industriellen Anwendungen hängt sein Wirkungsmechanismus in erster Linie mit seiner chemischen Reaktivität und seiner Fähigkeit zusammen, Ester mit verschiedenen Alkoholen zu bilden .
Vergleich Mit ähnlichen Verbindungen
Hexansäuremethylester kann mit anderen ähnlichen Estern verglichen werden, wie zum Beispiel:
Methylbutyrat: Ein weiterer Ester mit fruchtigem Geruch, der häufig in Aromen und Duftstoffen verwendet wird.
Ethylhexanoat: Ähnlich in der Struktur, aber mit einer Ethylgruppe anstelle einer Methylgruppe, die in ähnlichen Anwendungen verwendet wird.
Methyloctanoat: Ein längerkettiger Ester mit ähnlichen Eigenschaften, aber unterschiedlichen Anwendungen aufgrund seines höheren Molekulargewichts.
Einzigartigkeit: Hexansäuremethylester ist aufgrund seiner spezifischen Balance aus Flüchtigkeit, Geruch und Reaktivität einzigartig, was ihn besonders nützlich in Aromen und Duftstoffen macht .
Biologische Aktivität
Methyl hexanoate, also known as methyl caproate, is an ester with the chemical formula C7H14O2. It is commonly found in various fruits and is used in flavoring and fragrance applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its safety, potential health effects, biosynthesis, and applications based on diverse research findings.
- Chemical Formula : C7H14O2
- Molecular Weight : 130.19 g/mol
- CAS Number : 106-70-7
Mutagenicity and Genotoxicity
Research indicates that this compound is not expected to be genotoxic. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) revealed no studies directly assessing the mutagenicity of this compound. However, read-across data from similar compounds, such as methyl valerate, suggest that this compound is not mutagenic based on bacterial reverse mutation assays (Ames test) .
Sensitization and Irritation
This compound has been evaluated for skin sensitization potential, yielding a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm², indicating a low likelihood of causing sensitization . Additionally, it is not considered phototoxic or photoallergenic based on ultraviolet/visible spectra evaluations.
Flavor and Fragrance
This compound is recognized for its fruity aroma and is widely used in the food industry as a flavoring agent. Its high flavor dilution value makes it significant in enhancing the sensory attributes of various food products .
Biosynthesis in Plants
Recent studies have identified this compound as a major volatile compound emitted by flowers of the water lily species Victoria cruziana. The biosynthesis involves SABATH methyltransferases, which catalyze the formation of this ester from hexanoic acid. This process plays a crucial role in floral scent production, which is essential for pollinator attraction .
Kinetic Modeling
The oxidation behavior of this compound has been studied using detailed kinetic models. Research indicates that at elevated temperatures (500 to 1100 K), this compound undergoes complex reactions resulting in over 30 products, including olefins and cyclic ethers. This modeling helps understand its combustion characteristics and environmental impact when used as a fuel additive .
Case Studies
-
Floral Scent Emission :
- In a study examining Victoria cruziana, this compound accounted for 45% of total floral volatile emission during blooming stages.
- The expression levels of SABATH genes involved in its biosynthesis were highest in reproductive structures (stamen and pistil), indicating a targeted role in pollination biology .
- Toxicological Assessment :
Summary Table of Biological Activities
Property/Activity | Findings |
---|---|
Mutagenicity | Not mutagenic based on Ames test results |
Skin Sensitization | NESIL > 4700 μg/cm² |
Phototoxicity | Not phototoxic or photoallergenic |
Floral Emission | Major volatile compound in Victoria cruziana |
Oxidation Products | Over 30 products identified during combustion |
Eigenschaften
IUPAC Name |
methyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZAGXMHTUAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | METHYL CAPROATE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID0047616 | |
Record name | Methyl hexanoate | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma | |
Record name | METHYL CAPROATE | |
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Record name | Methyl hexanoate | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Methyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg | |
Record name | METHYL CAPROATE | |
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Record name | Methyl hexanoate | |
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Flash Point |
163 °F (NTP, 1992) | |
Record name | METHYL CAPROATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol) | |
Record name | METHYL CAPROATE | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Methyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889 | |
Record name | METHYL CAPROATE | |
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Record name | Methyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg] | |
Record name | METHYL CAPROATE | |
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CAS No. |
106-70-7 | |
Record name | METHYL CAPROATE | |
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Record name | METHYL HEXANOATE | |
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Record name | Hexanoic acid, methyl ester | |
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Record name | METHYL HEXANOATE | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-96 °F (NTP, 1992), -71 °C | |
Record name | METHYL CAPROATE | |
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Record name | Methyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is methyl hexanoate studied as a biofuel component?
A1: this compound is a fatty acid methyl ester (FAME) found in biodiesel. It is considered a model compound for studying the combustion characteristics of biodiesels due to its relatively simple structure and its presence in these fuels. [, , , ]
Q2: How does the combustion of this compound compare to that of n-alkanes?
A2: Research shows strong similarities in the oxidation behavior of this compound and n-alkanes. Both exhibit three distinct combustion regimes: cool flame, negative temperature coefficient, and high-temperature oxidation. []
Q3: What unique combustion characteristic does this compound display?
A3: Studies have shown that this compound displays cool flame behavior during combustion, a characteristic shared with other large hydrocarbons. [, ]
Q4: What is the impact of a double bond on the combustion of methyl esters?
A4: The presence of a double bond in a methyl ester, like in methyl 3-hexenoate, can suppress cool flame behavior. This is attributed to the inhibition of peroxy radical isomerization reactions, crucial for low-temperature oxidation. []
Q5: How does blending this compound with n-butanol affect ignition delay?
A5: Increasing the proportion of n-butanol in a this compound/n-butanol fuel blend generally decreases ignition delay times. This suggests that the blend becomes more reactive and ignites more readily with a higher n-butanol content. [, ]
Q6: Does ethanol affect the autoignition of this compound?
A6: Yes, ethanol blends generally delay the onset of high-temperature heat release (HTHR) in this compound, suggesting a decrease in reactivity. The magnitude of low-temperature heat release (LTHR) also decreases with increasing ethanol content. []
Q7: What happens to the magnitude of LTHR with increasing compression ratio in this compound/n-heptane blends?
A7: Interestingly, the magnitude of LTHR increases with increasing compression ratio for this compound/n-heptane blends, contrasting with the trend observed for pure this compound, where the magnitude decreases. []
Q8: Why is this compound relevant to food science?
A8: this compound is a significant volatile ester that contributes to the characteristic aroma of various fruits, including pineapple, strawberry, hawthorn, and others. [, , , , , , , ]
Q9: What is the role of this compound in pineapple aroma?
A9: this compound is one of the most odour-active compounds found in pineapple (Ananas comosus [L.] Merril cv. Red Spanish), contributing to its characteristic aroma profile. []
Q10: How does the concentration of this compound change during strawberry ripening?
A10: The concentration of this compound increases during the ripening of strawberries, contributing to their developed flavor profile. [, ]
Q11: How do carboxylesterases affect the levels of this compound in strawberries?
A11: Carboxylesterases, specifically FanCXE1 in strawberries, play a role in the catabolism of volatile esters like this compound during fruit ripening. Suppressing FanCXE1 can lead to increased levels of this compound. []
Q12: How does high oxygen treatment affect this compound production in strawberries?
A12: Interestingly, storing strawberries in high oxygen atmospheres can lead to increased production of this compound, even though the overall emission of most other volatiles decreases. []
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol. [, , ]
Q14: What spectroscopic techniques are used to characterize this compound?
A14: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying this compound in various matrices. [, , , , , , , , , ]
Q15: How does the structure of this compound influence its aroma?
A15: The ester functional group in this compound is primarily responsible for its fruity aroma. The length of the carbon chain (six carbons) also influences the specific aroma notes, often described as pineapple-like or fruity. [, , , ]
Q16: Can this compound be used in biosensors?
A16: Yes, preliminary research shows that insect odorant receptors (ORs), when reconstituted into lipid nanodiscs and coupled with carbon nanotube field-effect transistors, can detect this compound with high sensitivity. This points to potential applications in bioelectronic nose technologies. []
Q17: What are the potential applications of FAU-type zeolite membranes in the context of this compound?
A17: FAU-type zeolite membranes show promise for separating methanol from this compound, suggesting applications in solvent recycling and membrane reactors relevant to biodiesel production. []
Q18: What further research is needed regarding the use of this compound as a biofuel?
A18: Further investigation into the combustion characteristics of this compound, especially in blends with other biofuel components and under various engine conditions, is crucial for optimizing its use and minimizing emissions. [, , ]
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